molecular formula C9H12N2O5S B2890359 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 852851-69-5

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No.: B2890359
CAS No.: 852851-69-5
M. Wt: 260.26
InChI Key: NVXIIFMTKHSNJC-UHFFFAOYSA-N
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Description

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS 852851-69-5) is an organic compound with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol . This chemical is supplied as a powder and should be stored at room temperature . It is a key intermediate in medicinal chemistry research, particularly in the synthesis of novel compounds designed as protein degraders that target proteins such as Cyclin-Dependent Kinase 2 (CDK2) for the potential treatment of cancers and other disorders . This product is available in various research quantities, from milligrams to bulk orders, and can be sourced in high purity grades up to 99% . Packaging options range from small vials to palletized drums, with air-sensitive materials available packaged under argon or vacuum . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-8-3-6(4-9(13)14)10-11(8)7-1-2-17(15,16)5-7/h3,7,10H,1-2,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXIIFMTKHSNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C=C(N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852851-69-5
Record name 2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid
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Biological Activity

2-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS Number: 852851-69-5) is a compound of interest due to its potential biological activities. This pyrazole derivative exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.

The molecular formula of this compound is C9H12N2O5S, with a molecular weight of 260.27 g/mol. It appears as a powder and is typically stored at room temperature. The compound's structure includes a dioxothiolan moiety and a pyrazole ring, which are crucial for its biological activity.

PropertyDetails
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
CAS Number852851-69-5
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions. The methods typically include the formation of the pyrazole ring followed by functionalization to introduce the acetic acid moiety. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with a pyrazole nucleus often exhibit significant antimicrobial properties. In one study, derivatives similar to this compound were screened for their antibacterial and antifungal activities against various strains:

MicroorganismActivity Level
Staphylococcus aureusHigh activity (MIC: 625–1250 µg/mL)
Escherichia coliModerate activity
Candida albicansSignificant antifungal activity

The compound showed notable effectiveness against Gram-positive bacteria such as S. aureus, while exhibiting moderate effects against Gram-negative bacteria.

Anti-inflammatory and Anticancer Properties

Compounds containing pyrazole rings have been reported to possess anti-inflammatory and anticancer activities. In vitro studies suggest that these compounds may inhibit specific pathways associated with inflammation and cancer cell proliferation. For instance, derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antimicrobial Screening : A series of synthesized pyrazole derivatives were tested against various bacterial strains, revealing that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Evaluation : In vitro assays demonstrated that some pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrazolone-acetic acid derivatives share core structural motifs but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituent at N1 Position Molecular Formula Molecular Weight Key Features
Target Compound 1,1-Dioxo-thiolan-3-yl C₁₀H₁₂N₂O₅S 272.28 g/mol* Sulfone group enhances polarity; cyclic structure may improve metabolic stability.
2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid 2-Methylpropyl (isobutyl) C₉H₁₄N₂O₃ 198.22 g/mol Alkyl chain increases lipophilicity; potential for improved membrane permeability.
Methyl 2-[1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate 3-Chlorophenyl C₁₂H₁₁ClN₂O₃ 266.68 g/mol Aromatic chlorination enhances electronic effects; ester prodrug formulation.
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid 1,3-Dimethyl C₇H₁₀N₂O₂ 154.17 g/mol Methyl groups reduce steric hindrance; simpler structure for SAR studies.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid?

The synthesis typically involves multi-step reactions starting with pyrazole and tetrahydrothiophene derivatives. Key steps include:

  • Cyclization : Pyrazole rings are formed using acetic anhydride as a cyclizing agent under reflux conditions .
  • Functionalization : The thiolan moiety (1,1-dioxo-tetrahydrothiophene) is introduced via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How is the compound characterized analytically?

Standard techniques include:

  • NMR : To confirm substituent positions and ring structures (e.g., distinguishing pyrazole protons at δ 6.2–7.1 ppm) .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peaks matching C₁₀H₁₁N₂O₅S₂) .
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields during scale-up?

Discrepancies between small- and large-scale syntheses often arise from inefficient heat transfer or solvent evaporation. The ICReDD framework (Integrative Computational Reaction Design and Discovery) uses quantum chemical calculations to model reaction pathways and optimize conditions (e.g., solvent choice, temperature gradients). For example, simulations of thiolan ring closure can predict side reactions (e.g., over-oxidation) and guide experimental adjustments .

Q. What strategies address inconsistencies in reported biological activity data?

Variations in bioactivity (e.g., IC₅₀ values) may stem from:

  • Structural analogs : Substituents on the pyrazole ring (e.g., methyl vs. phenyl groups) alter pharmacokinetics. Compare with analogs like 3-Methylpyrazolone (analgesic) or 4-Acetylpyrazole (synthetic precursor) .
  • Assay conditions : Redox-active thiolan groups may interact with assay buffers. Validate activity using SPR (surface plasmon resonance) to measure direct target binding .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. Thiolan-1,1-dioxo groups are prone to hydrolysis at acidic pH .
  • Light sensitivity : Conduct UV-visible spectroscopy under controlled lighting to assess photodegradation kinetics .

Q. What advanced techniques validate interactions with biological targets?

  • Molecular docking : Model binding to cyclooxygenase-2 (COX-2) using PyRx or AutoDock Vina, focusing on hydrogen bonding with the acetic acid moiety .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm selectivity over off-target proteins .

Methodological Challenges

Q. How to troubleshoot low yields in the final coupling step?

Common issues and solutions:

  • Byproduct formation : Use LC-MS to identify impurities (e.g., unreacted pyrazole intermediates). Adjust stoichiometry of coupling reagents (e.g., 1.1:1 ratio of acetamidophenyl derivatives) .
  • Solvent effects : Replace polar aprotic solvents (e.g., DMSO) with acetonitrile to reduce side reactions .

Q. What purification methods are most effective for isolating the compound from complex mixtures?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation .
  • Countercurrent chromatography (CCC) : Achieve >99% purity for crystallography-grade samples by exploiting polarity differences between thiolan and pyrazole groups .

Structural and Mechanistic Insights

Q. How do modifications to the thiolan ring affect bioactivity?

  • Sulfone vs. sulfide : The 1,1-dioxo group enhances metabolic stability compared to non-oxidized thiolan analogs but reduces membrane permeability .
  • Ring size : Five-membered thiolan rings (vs. six-membered) improve steric compatibility with enzyme active sites (e.g., COX-2) .

Q. What is the role of the acetic acid moiety in target binding?

  • Hydrogen bonding : The carboxyl group interacts with arginine residues in enzymatic pockets (confirmed via X-ray crystallography of analogs) .
  • pH-sensitive ionization : At physiological pH (7.4), the deprotonated form enhances solubility and ionic interactions .

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